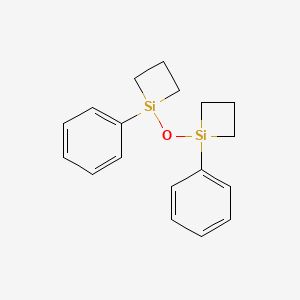
Ethyl 2-acetyl-2,4-dichlorooctanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-acetyl-2,4-dichlorooctanoate is an organic compound with the molecular formula C₁₂H₂₀Cl₂O₃ It is a derivative of octanoic acid, featuring both acetyl and dichloro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-2,4-dichlorooctanoate typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of ethyl acetoacetate with thionyl chloride to introduce the dichloro groups. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often use catalysts to increase the reaction rate and yield. The use of continuous flow reactors can also enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-acetyl-2,4-dichlorooctanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-acetyl-2,4-dichlorooctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-acetyl-2,4-dichlorooctanoate involves its interaction with specific molecular targets. The compound’s dichloro groups can participate in nucleophilic substitution reactions, while the acetyl group can undergo various transformations. These interactions can modulate biological pathways and affect cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-chloroacetoacetate: Similar in structure but with only one chloro group.
Ethyl 2-acetyl-4-oxopentanoate: Contains an additional keto group.
Ethyl acetoacetate: Lacks the chloro substituents but shares the acetyl group.
Uniqueness
Its ability to undergo diverse chemical reactions makes it a valuable compound in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
90284-87-0 |
|---|---|
Molekularformel |
C12H20Cl2O3 |
Molekulargewicht |
283.19 g/mol |
IUPAC-Name |
ethyl 2-acetyl-2,4-dichlorooctanoate |
InChI |
InChI=1S/C12H20Cl2O3/c1-4-6-7-10(13)8-12(14,9(3)15)11(16)17-5-2/h10H,4-8H2,1-3H3 |
InChI-Schlüssel |
UUCUOASLDRFPJY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC(C(=O)C)(C(=O)OCC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)
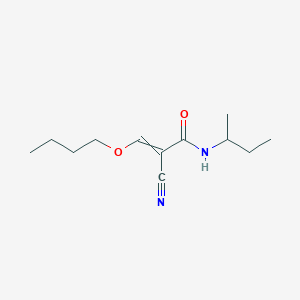
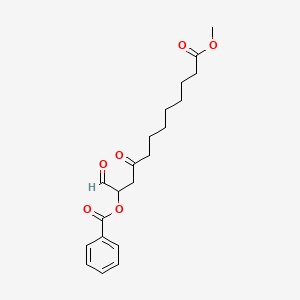
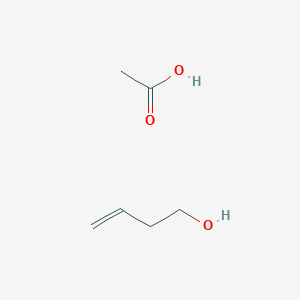


![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)

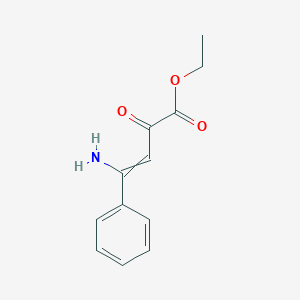
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)
![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate](/img/structure/B14357260.png)
